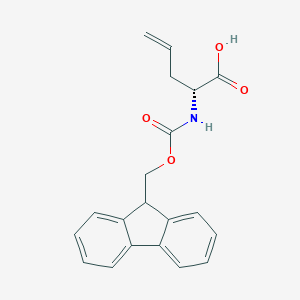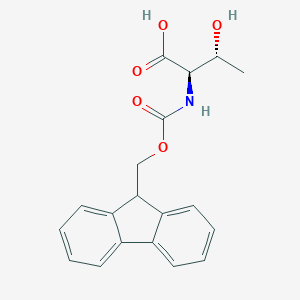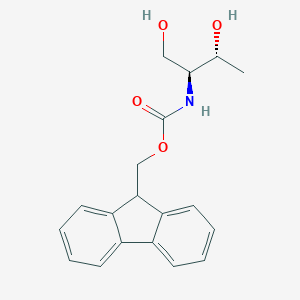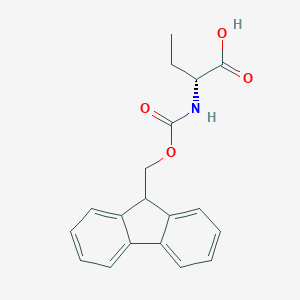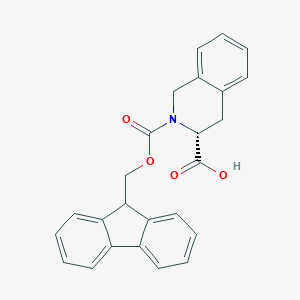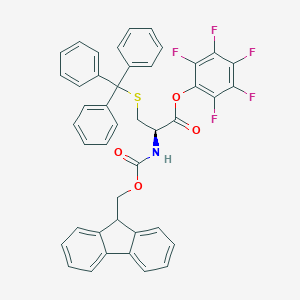
Fmoc-asn(trt)-opfp
Descripción general
Descripción
Fmoc-Asn(Trt)-OH is a standard reagent for coupling asparagine into peptide sequences . It prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It dissolves readily in all standard peptide synthesis reagents .
Synthesis Analysis
Fmoc-Asn(Trt)-OH is used in Fmoc solid-phase peptide synthesis . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues . When Asn(Trt) is the N-terminal residue, the reaction time may need to be extended to ensure complete deprotection .Molecular Structure Analysis
The empirical formula of Fmoc-Asn(Trt)-OH is C38H32N2O5 . Its molecular weight is 596.67 .Chemical Reactions Analysis
Fmoc-Asn(Trt)-OH prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .Physical And Chemical Properties Analysis
Fmoc-Asn(Trt)-OH appears as a white to yellowish powder . It has a melting point of 210 to 220°C . It is insoluble in water .Aplicaciones Científicas De Investigación
Síntesis de Ácidos Peptídicos
“Fmoc-asn(trt)-opfp” se utiliza en la síntesis de ácidos peptídicos, particularmente para incorporar un residuo de aminoácido asparagina C-terminal. Este proceso es crucial en la síntesis de péptidos en fase sólida (SPPS), donde el compuesto se carga previamente en una resina, como NovaSyn TGA, lo que facilita la síntesis de péptidos con alta fidelidad .
Mejora de la Solubilidad en Solventes Orgánicos
El compuesto exhibe buenas propiedades de solubilidad en la mayoría de los solventes orgánicos. Esta característica es esencial para su aplicación en diversas reacciones orgánicas y procesos de síntesis de péptidos, donde la solubilidad puede afectar significativamente la eficiencia y el resultado de la síntesis .
Procedimientos de Acoplamiento Estándar
El compuesto se puede acoplar utilizando procedimientos estándar, lo que lo convierte en un reactivo versátil en la química de péptidos. Esto permite su uso en una amplia gama de reacciones de acoplamiento de péptidos sin la necesidad de equipos o condiciones especializadas .
Aplicaciones de Diagnóstico
En el diagnóstico, los péptidos creados con este compuesto podrían utilizarse como biomarcadores o reactivos en ensayos que detectan enfermedades o monitorizan procesos biológicos.
Para obtener información más detallada sobre cada aplicación, se requeriría una investigación adicional y fuentes especializadas.
Mecanismo De Acción
Target of Action
Fmoc-Asn(Trt)-OPfp is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. It is used for the introduction of Asparagine (Asn) into the peptide chain .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group provides protection for the amino acid during the synthesis process. Once the amino acid has been incorporated into the peptide chain, the Fmoc group is removed, often using 95% TFA . This allows the next amino acid to be added to the chain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis. It plays a crucial role in the construction of peptide chains, specifically in the incorporation of the Asn amino acid .
Pharmacokinetics
It’s worth noting that it has good solubility properties in most organic solvents , which can impact its usability in peptide synthesis.
Result of Action
The result of this compound’s action is the successful incorporation of Asn into a peptide chain. This can lead to the synthesis of a wide variety of peptides, depending on the other amino acids used in the synthesis process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent used, can impact the efficiency of the peptide synthesis process . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fmoc-asn(trt)-opfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during the coupling process. For instance, it is used in the presence of carbodiimide reagents to prevent dehydration side reactions of the amide side chain . The trityl group is typically removed using trifluoroacetic acid (TFA), which ensures the purity of the synthesized peptides . The compound’s solubility in standard peptide synthesis reagents makes it a preferred choice for introducing asparagine into peptide sequences .
Cellular Effects
The effects of this compound on cellular processes are primarily observed during peptide synthesis. The compound influences cell function by facilitating the incorporation of asparagine into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be used to study protein-protein interactions and their effects on cellular processes . The compound’s role in peptide synthesis makes it a valuable tool for understanding the molecular mechanisms underlying various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amino terminus of asparagine, while the trityl group protects the side chain amide. During peptide synthesis, these protective groups are removed sequentially to allow the formation of peptide bonds . The compound’s ability to prevent side reactions during activation, especially with carbodiimide reagents, ensures the integrity of the synthesized peptides . This mechanism of action is critical for producing high-purity peptides for biochemical studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) and can be used for extended periods without significant degradation . The trityl group removal process may require extended reaction times when the asparagine residue is at the N-terminal of the peptide . Long-term studies have shown that peptides synthesized using this compound maintain their integrity and functionality over time, making it a reliable reagent for peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. While specific dosage studies are limited, it is known that the compound is used in peptide synthesis for various biological applications. High doses of the compound may lead to toxic or adverse effects, particularly due to the presence of protective groups that need to be removed during synthesis . It is essential to optimize the dosage to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as carbodiimides during the coupling process, preventing side reactions and ensuring the formation of peptide bonds . The removal of protective groups, such as the trityl group by TFA, is a critical step in the metabolic pathway of peptide synthesis . These interactions are essential for producing high-quality peptides for biochemical and biomedical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound’s solubility in organic solvents facilitates its incorporation into peptide synthesis reagents . Transporters and binding proteins may interact with the compound to ensure its proper localization and accumulation during the synthesis process. The distribution of the compound within cells is crucial for its effectiveness in peptide synthesis.
Subcellular Localization
The subcellular localization of this compound is influenced by its protective groups and solubility properties. The compound is typically localized in the cytoplasm during peptide synthesis, where it interacts with various enzymes and reagents . Post-translational modifications, such as the removal of protective groups, direct the compound to specific compartments or organelles involved in peptide synthesis. This localization is essential for the compound’s activity and function in producing high-purity peptides.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31F5N2O5/c45-36-37(46)39(48)41(40(49)38(36)47)56-42(53)34(50-43(54)55-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35(52)51-44(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,50,54)(H,51,52)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSONQVIVMGOLBG-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31F5N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568890 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132388-64-8 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-Ã?-trityl-L-asparagin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








